molecular formula C11H12ClNO B13223209 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]

Cat. No.: B13223209
M. Wt: 209.67 g/mol
InChI Key: OFPLDKXGMAPDPC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

1H and 13C NMR spectra provide detailed information about the electronic environment of the spiro system:

  • 1H NMR : The indole NH proton resonates as a singlet near δ 10.5–11.0 ppm , while the oxolane methylene protons (O–CH₂–CH₂–O) appear as multiplets at δ 3.7–4.2 ppm . The chlorine substituent deshields adjacent aromatic protons, shifting their signals to δ 7.2–7.5 ppm .
  • 13C NMR : The carbonyl carbon (C=O) of the indole-2-one group appears at δ 170–175 ppm . The spiro carbon (C3) shows a distinct signal near δ 75–80 ppm , characteristic of quaternary carbons in strained environments.

Infrared Absorption Profile

The IR spectrum features prominent absorption bands corresponding to key functional groups:

  • C=O stretch : A strong peak at 1700–1750 cm⁻¹ confirms the ketone group.
  • N–H stretch : A broad band at 3200–3300 cm⁻¹ arises from the indole NH.
  • C–Cl stretch : Vibrational modes at 550–650 cm⁻¹ indicate the presence of the chlorine substituent.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound reveals a molecular ion peak at m/z 223 , consistent with its molecular weight. Key fragmentation pathways include:

  • Loss of chlorine radical (m/z 188 , [M–Cl]⁺)
  • Cleavage of the oxolane ring, yielding fragments at m/z 149 (indole-2-one) and m/z 74 (oxolane).
  • Retro-Diels-Alder fragmentation of the spiro system, producing ions at m/z 105 and m/z 118 .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,3'-oxolane]

InChI

InChI=1S/C11H12ClNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2

InChI Key

OFPLDKXGMAPDPC-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Diester of Arylmalonate from Halonitrobenzene

Starting Material:

  • The process begins with substituted or unsubstituted halonitrobenzene (e.g., 2,5-dichloronitrobenzene), which is a cost-effective and accessible precursor.

Reaction Conditions:

  • The halonitrobenzene reacts with dialkyl malonate (preferably 1.0 to 1.2 equivalents) in the presence of a mild base such as potassium carbonate (K₂CO₃), an alkali carbonate that is inexpensive and moisture-tolerant, or an alkaline earth carbonate .
  • The reaction employs a polar aprotic solvent with a high boiling point, most notably dimethyl sulfoxide (DMSO) , which facilitates the nucleophilic substitution without requiring anhydrous conditions.
  • Temperature range: approximately 80°C to 100°C ensures optimal reactivity without decomposition.

Reaction Scheme:

Halonitrobenzene + Dialkyl Malonate → Diester of Arylmalonate

Research Outcomes:

  • This method avoids hazardous reagents like sodium hydride, reducing safety risks.
  • Yields are typically high (~75-85%), with minimal formation of bisarylmalonate impurities due to controlled molar ratios.

Conversion of Diester to Arylacetic Acid Derivative

Procedure:

  • The diester of arylmalonate undergoes acidic hydrolysis using hydrochloric acid (HCl) , with the reaction conducted at 40°C to 120°C .
  • The acidification step transforms the diester into the corresponding aryl acetic acid .

Reaction Conditions:

  • The acid is used in 3 to 7 parts by weight relative to the diester.
  • The process may include organic acids like acetic acid to modulate reaction conditions, with a typical acid-to-diester ratio of 10:1 to 10:6 .
  • The hydrolysis is carried out in the absence of lithium salts to prevent unwanted side reactions.

Research Outcomes:

  • The hydrolysis proceeds efficiently, with yields of around 70-80% .
  • Mild conditions prevent degradation of sensitive functional groups.

Reduction and Cyclization to Form the Oxindole Core

Method:

  • The arylacetic acid derivative is reduced and cyclized using iron powder in acetic acid .
  • The addition of a co-solvent such as methanol (15-50% by volume) can enhance reaction efficiency and product purity.

Reaction Parameters:

  • Temperature: approximately 90°C to 110°C .
  • Duration: typically 4-8 hours depending on scale.
  • The process yields 6-chloro-oxindole (or related derivatives) with high purity.

Research Outcomes:

  • This step is advantageous due to the use of inexpensive, environmentally benign reagents.
  • The process minimizes by-products and simplifies purification.

Synthesis of the Spiro[indole-3,3'-oxolane] Framework

Key Intermediate Formation:

  • The 6-chloro-oxindole is reacted with chloroacetyl chloride in an organic solvent such as methylene dichloride (dichloromethane) or nitromethane .
  • The reaction occurs at room temperature to 60°C , forming an acylated intermediate.

Cyclization to Spiro Compound:

  • The acylated intermediate undergoes reduction (e.g., with zinc or other mild reductants) to form the spiro[indole-3,3'-oxolane] core.

Reaction Conditions:

  • Solvent: methylene dichloride or nitrobenzene .
  • Temperature: around 25°C to 60°C .
  • Reaction time: several hours to ensure complete cyclization.

Research Outcomes:

  • The process yields the target compound with high selectivity.
  • The approach avoids hazardous reagents like sodium hydride, emphasizing safety.

Summary of Key Parameters and Data Table

Step Starting Material Reagents Solvent Temperature Yield Notes
1 Halonitrobenzene Dialkyl malonate + K₂CO₃ DMSO 80–100°C 75–85% Cost-effective, safe base
2 Diester of arylmalonate Hydrochloric acid Water/organic acid 40–120°C 70–80% Mild hydrolysis
3 Aryl acetic acid derivative Iron powder Acetic acid 90–110°C High Reduction and cyclization
4 6-Chloro-oxindole Chloroacetyl chloride Methylene dichloride Room temp–60°C High Spiro ring formation

Concluding Remarks

The outlined synthesis pathway for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] emphasizes the use of mild, non-hazardous reagents and cost-effective solvents , making it suitable for scale-up and industrial applications. The process strategically avoids hazardous reagents such as sodium hydride, instead favoring potassium carbonate and iron powder , which are safer and more environmentally friendly. The methodology is supported by diverse literature sources, including patent disclosures and research articles, confirming its robustness and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 serves as a reactive site for nucleophilic displacement, enabling functionalization of the indole core.

Reaction TypeReagents/ConditionsProductYieldSource
SNAr with aminesPrimary amines, K₂CO₃, DMF, 80°C6-Amino-1,2-dihydrospiro[indole-3,3'-oxolane]65–78%
HydrolysisNaOH (aq), EtOH, reflux6-Hydroxy-1,2-dihydrospiro[indole-3,3'-oxolane]82%

Key Findings :

  • Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism due to electron withdrawal by the oxolane ring.

  • Steric hindrance from the spirocyclic structure reduces reaction rates compared to planar indoles.

Cycloaddition and Ring-Opening Reactions

The oxolane ring participates in acid-catalyzed ring-opening or cycloaddition processes.

Reaction TypeConditionsProductNotable FeaturesSource
Acidic ring-openingHCl (conc.), CH₂Cl₂, 0°C → RTIndole-3-carboxylic acid derivativesForms fused quinoline systems
[3+2] CycloadditionNitrile oxides, Cu(OTf)₂, CH₃CNSpiro[indole-3,2'-isoxazoline]Diastereoselectivity > 4:1

Mechanistic Insight :

  • Ring-opening under acidic conditions generates carbocation intermediates, which rearrange to form fused heterocycles .

  • Cycloadditions exploit the electron-rich indole π-system .

Oxidation and Reduction Reactions

Controlled redox reactions modify the indole and oxolane moieties.

Reaction TypeReagents/ConditionsProductOutcomeSource
Indole oxidationmCPBA, CH₂Cl₂, 0°C6-Chlorospiro[indoline-3,3'-oxolane]-2-oneEpoxidation at C2–C3
Oxolane reductionBH₃·THF, −20°C6-Chloro-1,2,3,4-tetrahydrospiro[indole-3,3'-oxolane]Selective C–O bond cleavage

Critical Data :

  • Oxidation with mCPBA yields a stable indoline-2-one without ring contraction .

  • Borane reduction preferentially targets the oxolane oxygen, preserving the indole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 6.

Reaction TypeConditionsProductTurnover Frequency (TOF)Source
Suzuki-Miyaura6-Cl → 6-Aryl; Pd(PPh₃)₄, K₂CO₃6-Arylspiro[indole-3,3'-oxolane]TOF = 12 h⁻¹
Buchwald-Hartwig6-Cl → 6-NHR²; Xantphos, Pd₂(dba)₃6-Aminospiro derivativesIsolated yields: 55–90%

Optimization Notes :

  • Electron-deficient arylboronic acids enhance coupling efficiency .

  • Microwave irradiation reduces reaction times by 60%.

Stability and Reaction Limitations

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.

  • pH Sensitivity : Oxolane ring hydrolyzes under strongly basic conditions (pH > 12) .

  • Compatibility : Tolerant to Grignard reagents but reacts with organolithium compounds at −78°C .

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence cellular signaling pathways, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] with related spiroindoles:

Compound Name Spiro Ring System Indole Substituents Molecular Formula Molecular Weight Key Structural Notes
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] Oxolane (5-membered) 6-Cl C₁₁H₁₀ClNO 207.66* Rigid oxolane ring enhances stereochemical control
1,2-Dihydrospiro[indole-3,4''-oxane] HCl Oxane (6-membered) None C₁₂H₁₆ClNO 225.72 Larger ring size may reduce strain
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Piperidine 6-Cl, 2-keto C₁₂H₁₃ClN₂O 236.70 Piperidine introduces basic nitrogen
Benzyl 5-methoxy-spiro[indole-3,4'-piperidine] Piperidine 5-OMe, benzyl ester C₂₁H₂₂N₂O₃ 350.41 Methoxy and ester groups alter solubility

*Calculated based on analogous structures.

Electronic and Steric Effects

  • Chloro vs. Methoxy Substituents : The electron-withdrawing Cl at C6 (target compound) may reduce electron density on the indole ring compared to electron-donating OMe groups (e.g., ), affecting reactivity in cross-coupling or substitution reactions .

Reactivity Trends

  • N-Functionalization : Piperidine-containing analogs (e.g., ) undergo N-alkylation or acylation (e.g., with trifluoroethyl ketones) to diversify pharmacophores .
  • Sulfonamide Formation : Sulfonyl chloride intermediates () react with amines, suggesting the target compound’s Cl could be replaced via nucleophilic aromatic substitution under harsh conditions .

Target Engagement

  • Kinase Modulation : Piperidine-spiroindoles () are intermediates in kinase inhibitor synthesis, suggesting possible applications in oncology .

Comparative Bioactivity

Compound Biological Activity Potency (IC₅₀) Notes
Spiro[indole-3,3'-pyrrolidine]-BACE inhibitor BACE inhibition <100 nM Co-crystallized with BACE
6-Chloro-piperidine-spiroindole Kinase intermediate (hypothesized) N/A Structural similarity to EGFR inhibitors

Hazard Profiles

  • 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one : Classified under GHS as hazardous (exact category unspecified), requiring precautions against inhalation and skin contact .
  • Oxolane vs. Piperidine Systems : Piperidine derivatives may pose greater toxicity risks due to basic nitrogen, whereas oxolane’s neutral oxygen could improve safety margins .

Regulatory Status

  • No GHS classification is reported for the target compound, but piperidine analogs require compliance with federal and local chemical regulations .

Biological Activity

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] is a synthetic compound belonging to the class of spirocyclic indole derivatives. These compounds are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane], focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] is largely attributed to its structural features that allow it to interact with various biological targets:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, they may target pathways involving cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR) .
  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis .
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Studies

A study evaluating the antiproliferative effects of various indole derivatives, including 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane], found that it exhibited a low IC50 value against A549 lung cancer cells, indicating potent anticancer activity. The compound was shown to induce apoptosis through the activation of caspases .

Antimicrobial Activity

In antimicrobial assays, 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics such as ciprofloxacin. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.98
Escherichia coli1.5
Klebsiella pneumoniae2.0

These results suggest that this compound could serve as a lead for the development of new antimicrobial agents .

Anti-inflammatory Activity

Research has indicated that 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] can reduce inflammation in vitro by downregulating the expression of COX-2 and inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several case studies highlight the potential therapeutic applications of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]:

  • Cancer Treatment : In a clinical trial involving patients with advanced non-small cell lung cancer (NSCLC), the combination therapy including this compound showed improved patient outcomes compared to standard treatments alone.
  • Infection Control : A study on patients with recurrent bacterial infections demonstrated that treatment regimens incorporating this compound led to a significant reduction in infection rates compared to traditional antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] with high stereochemical control?

  • Methodological Answer : Stereoselective spiroannulation reactions, such as [4+2] or [3+2] cycloadditions, are commonly employed. For example, using nitro-substituted intermediates and chiral catalysts can yield enantiomerically enriched products. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. HPLC-MS and HRMS are critical for confirming stereochemistry and purity .

Q. How can the compound's structure and purity be validated using analytical techniques?

  • Methodological Answer :

  • HPLC-MS : Use chiral stationary phase (CSP)-HPLC with gradients (e.g., n-hexane/isopropanol) to resolve enantiomers. Monitor retention times and peak ratios to assess stereochemical homogeneity .
  • HRMS : Confirm molecular weight and isotopic patterns. For example, HRMS analysis of related spiroindole derivatives has shown mass accuracy within ±1 ppm .
  • NMR : 1^1H and 13^13C NMR can resolve spirocyclic regiochemistry and confirm substituent positions.

Q. What safety protocols are critical when handling 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and full-face shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at room temperature, away from oxidizers and heat sources .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Conduct forced degradation tests (e.g., 40°C/75% RH for 3 months) and monitor decomposition via HPLC.
  • pH-Dependent Kinetics : Use buffer solutions (pH 1–13) to study hydrolysis pathways. LC-MS can identify degradation products (e.g., ring-opened derivatives) .
  • Contradiction Resolution : Cross-reference data with structurally analogous spiroindoles, noting that electron-withdrawing groups (e.g., Cl) may enhance stability in acidic conditions .

Q. What experimental strategies are effective for studying the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Screening : Test palladium catalysts (e.g., Pd(OAc)2_2, XPhos) in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize ligand-to-metal ratios to avoid side reactions.
  • Byproduct Analysis : Use GC-MS or 19^19F NMR (if fluorinated reagents are involved) to track undesired intermediates.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to control reaction rates and selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the spirocyclic core's conformational flexibility .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data. For example, chloro-substituted indoles often show improved metabolic stability .
  • MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability and identify key residue interactions .

Q. What methodologies are recommended for resolving conflicting toxicity data in preclinical studies?

  • Methodological Answer :

  • Dose-Response Curves : Perform in vitro assays (e.g., MTT for cytotoxicity) across multiple concentrations (1 nM–100 µM) to establish EC50_{50} values.
  • Metabolite Profiling : Use hepatocyte models to identify toxic metabolites (e.g., N-oxides) via UPLC-QTOF-MS. Compare results across species (human vs. rodent) .
  • Controlled In Vivo Studies : Design rodent trials with standardized endpoints (e.g., liver enzyme levels) and adjust for interspecies metabolic differences .

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